Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-: is a chemical compound with the molecular formula C9H7F3O2 It is known for its unique structure, which includes a difluoromethoxy group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a difluoromethoxy-substituted benzene derivative with an acetylating agent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- involves its interaction with specific molecular targets. The difluoromethoxy and fluorophenyl groups contribute to its reactivity and ability to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-[5-(difluoromethoxy)-2,3-difluorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-chlorophenyl]-
- Ethanone, 1-[5-(difluoromethoxy)-2-bromophenyl]-
Uniqueness
Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]- is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1214364-25-6 |
---|---|
Molekularformel |
C9H7F3O2 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
1-[5-(difluoromethoxy)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(14-9(11)12)2-3-8(7)10/h2-4,9H,1H3 |
InChI-Schlüssel |
JYWHHAYENGUASJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.